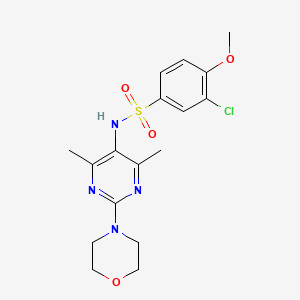

Propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the linear formula C18H14O5 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

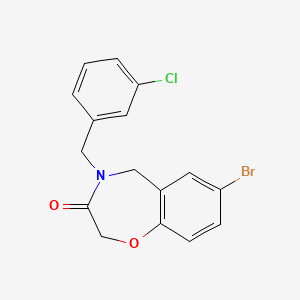

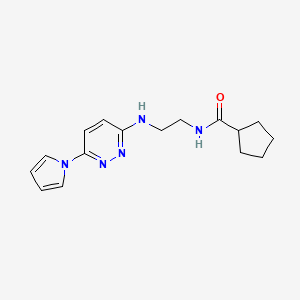

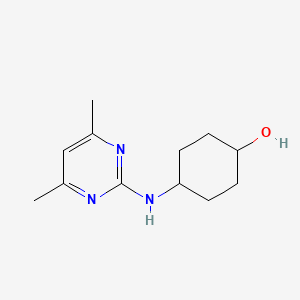

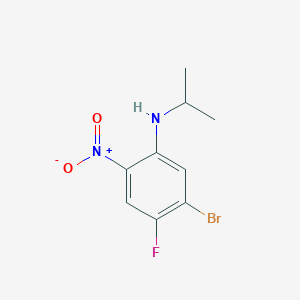

Molecular Structure Analysis

The molecular structure of “Propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate” is characterized by the presence of a benzofuran ring, which is a key heterocycle in many natural products . The benzofuran ring is often installed during the total synthesis of a natural product .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate and its derivatives have been explored for their potential anticancer properties. A study by Ma et al. (2017) identified compounds from the seeds of Daphniphyllum macropodum Miq, including methyl (E)-6-hydroxy-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-3-carboxylate, which showed significant antiproliferative activity on human non-small cell lung cancer cell lines.

Tubulin Polymerization Inhibition

Compounds related to Propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate have been investigated for their role in inhibiting tubulin polymerization, a process important in cancer cell division. Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans, demonstrating their potential as antimitotic and anticancer agents by inhibiting tubulin polymerization.

Antibacterial Properties

Some derivatives of Propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate have shown effectiveness as antibacterial agents. For instance, Urzúa et al. (2008) studied compounds from Heliotropium filifolium, including benzofuran derivatives, which displayed activity against Gram-positive bacteria.

Neurochemical Binding Profiles

Research by Shimshoni et al. (2016) on MDMA-benzofuran analogues, including 1-(benzofuran-5-yl)-propan-2-amine, revealed significant binding affinities for serotonin and norepinephrine receptors, suggesting potential for treating conditions like PTSD.

Synthesis and Chemistry

Several studies have focused on the synthesis of benzofuran derivatives. Gao et al. (2011) described a synthesis method for 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, demonstrating the versatility and potential applications of benzofuran compounds in organic synthesis.

Safety and Hazards

Zukünftige Richtungen

Benzofuran and its derivatives, such as “Propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research may focus on the development of new therapeutic agents based on benzofuran derivatives .

Eigenschaften

IUPAC Name |

propan-2-yl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-12(2)23-20(22)18-13(3)24-17-10-9-15(11-16(17)18)25-19(21)14-7-5-4-6-8-14/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLSHXQSFYQJDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylphenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2715672.png)

![1-[2-(3-Chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2715676.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methanol](/img/structure/B2715682.png)

![5-[(Piperidin-4-yl)methyl]pyridin-2-amine](/img/structure/B2715683.png)

![4-benzoyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2715684.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2715687.png)